molecular formula C14H18BrNO3 B15364847 Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate

Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate

Cat. No.: B15364847
M. Wt: 328.20 g/mol
InChI Key: QHXJIBQVTBVYAS-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azepanes. These compounds are characterized by a seven-membered ring containing nitrogen. This particular compound features a benzyl group, a bromo group, a hydroxy group, and a carboxylate ester group attached to the azepane ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azepane or its derivatives.

  • Reaction Steps: The process involves multiple steps, including halogenation, hydroxylation, and esterification.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up in industrial settings to produce larger quantities.

  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.

  • Substitution: Substitution reactions can occur at the bromo or hydroxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It may be used in the design of pharmaceuticals targeting various diseases. Industry: The compound finds use in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition or activation of certain enzymes or receptors.

Comparison with Similar Compounds

  • Benzyl 3-chloro-4-hydroxyazepane-1-carboxylate

  • Benzyl 3-fluoro-4-hydroxyazepane-1-carboxylate

  • Benzyl 3-iodo-4-hydroxyazepane-1-carboxylate

Uniqueness: Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate is unique due to the presence of the bromo group, which can impart different chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

benzyl 3-bromo-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C14H18BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2

InChI Key

QHXJIBQVTBVYAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CN(C1)C(=O)OCC2=CC=CC=C2)Br)O

Origin of Product

United States

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